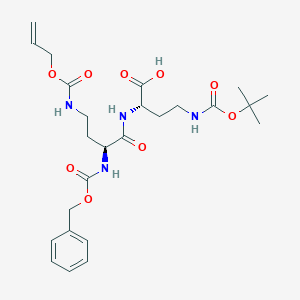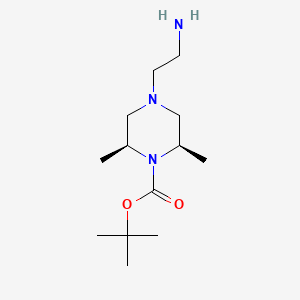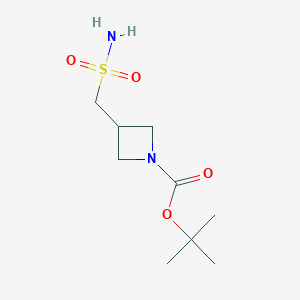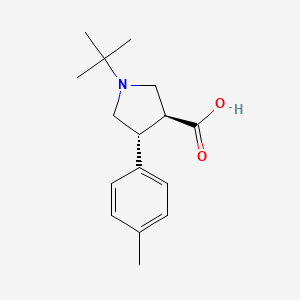
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound with multiple functional groups, including allyloxycarbonyl, benzyloxycarbonyl, and tert-butoxycarbonyl groups. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including the protection and deprotection of amine groups, as well as the formation of peptide bonds. One common method involves the use of glycerol as a solvent for the chemoselective N-tert-butyloxycarbonylation of amines . This method is efficient, green, and catalyst-free, making it environmentally benign.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be employed to minimize waste and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to remove protective groups or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form stable complexes with proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Similar in structure but lacks the allyloxycarbonyl and benzyloxycarbonyl groups.
N-Benzyloxycarbonyl-L-lysine: Contains the benzyloxycarbonyl group but lacks the other protective groups.
N-Allyloxycarbonyl-L-glutamic acid: Contains the allyloxycarbonyl group but lacks the other protective groups.
Uniqueness
(S)-2-((S)-4-(((Allyloxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanamido)-4-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its combination of multiple protective groups, which provide it with distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C25H36N4O9 |
|---|---|
Molekulargewicht |
536.6 g/mol |
IUPAC-Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2S)-2-(phenylmethoxycarbonylamino)-4-(prop-2-enoxycarbonylamino)butanoyl]amino]butanoic acid |
InChI |
InChI=1S/C25H36N4O9/c1-5-15-36-22(33)26-13-11-18(29-24(35)37-16-17-9-7-6-8-10-17)20(30)28-19(21(31)32)12-14-27-23(34)38-25(2,3)4/h5-10,18-19H,1,11-16H2,2-4H3,(H,26,33)(H,27,34)(H,28,30)(H,29,35)(H,31,32)/t18-,19-/m0/s1 |
InChI-Schlüssel |
ZEVPJWQATPCPIQ-OALUTQOASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)NC(=O)[C@H](CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)NC(=O)C(CCNC(=O)OCC=C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)

![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)


![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![3-Butyl-1-[(4-fluorophenyl)methyl]-5-imino-2-sulfanylideneimidazolidin-4-one](/img/structure/B12947263.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)


